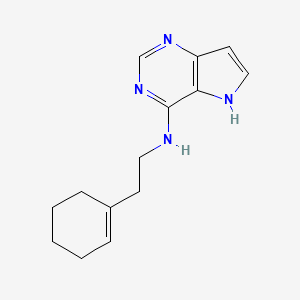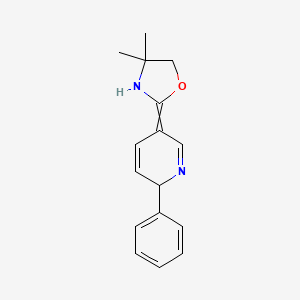![molecular formula C11H22INOS B14407714 1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide CAS No. 85109-34-8](/img/structure/B14407714.png)
1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide is a quaternary ammonium compound with a unique structure that includes an acetylsulfanyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide typically involves the reaction of 1,3-dimethylpiperidine with 2-bromoethyl acetate, followed by the introduction of an iodide ion. The reaction conditions often include the use of a suitable solvent, such as acetonitrile, and a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution (SN2): The iodide ion can be replaced by other nucleophiles.
Oxidation: The acetylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the acetylsulfanyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, thiolates, and amines. Conditions typically involve polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Major products include sulfoxides and sulfones.
Reduction: Products include reduced forms of the acetylsulfanyl group.
Wissenschaftliche Forschungsanwendungen
1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide involves its interaction with molecular targets through its quaternary ammonium group. This interaction can disrupt cellular processes, leading to its antimicrobial and antifungal effects. The acetylsulfanyl group may also play a role in its biological activity by interacting with specific enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-(Acetylsulfanyl)ethyl]-1-methylpiperidin-1-ium iodide
- 1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpyrrolidin-1-ium iodide
- 1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylazetidin-1-ium iodide
Uniqueness
1-[2-(Acetylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide is unique due to its specific structure, which includes both a quaternary ammonium group and an acetylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
85109-34-8 |
|---|---|
Molekularformel |
C11H22INOS |
Molekulargewicht |
343.27 g/mol |
IUPAC-Name |
S-[2-(1,3-dimethylpiperidin-1-ium-1-yl)ethyl] ethanethioate;iodide |
InChI |
InChI=1S/C11H22NOS.HI/c1-10-5-4-6-12(3,9-10)7-8-14-11(2)13;/h10H,4-9H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
VDINDLCLHBZVQN-UHFFFAOYSA-M |
Kanonische SMILES |
CC1CCC[N+](C1)(C)CCSC(=O)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14407633.png)

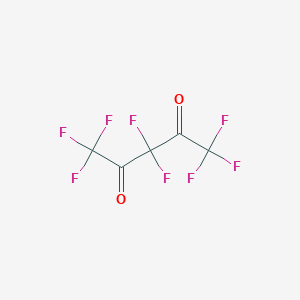
![tert-Butyl N-{[2-(pyridin-2-yl)ethoxy]carbonyl}phenylalanylleucinate](/img/structure/B14407652.png)
![9-[5-(9-Borabicyclo[3.3.1]nonan-9-yl)pentyl]-9-borabicyclo[3.3.1]nonane](/img/structure/B14407656.png)
![N-[3-(2-Chloroethenesulfonyl)phenyl]acetamide](/img/structure/B14407678.png)
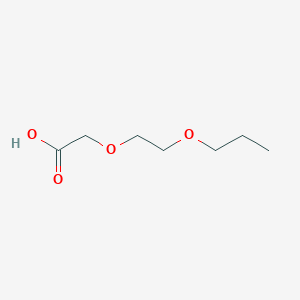

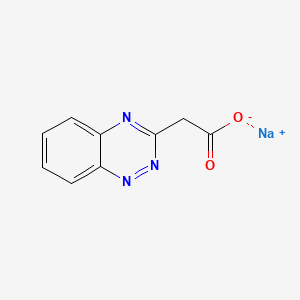
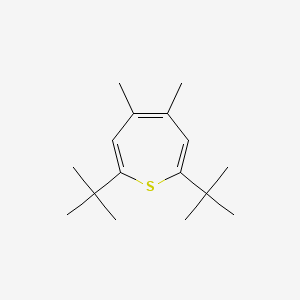
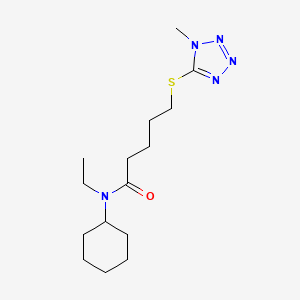
![2-[(E)-{Phenyl[2-(4-sulfophenyl)hydrazinylidene]methyl}diazenyl]benzoic acid](/img/structure/B14407708.png)
